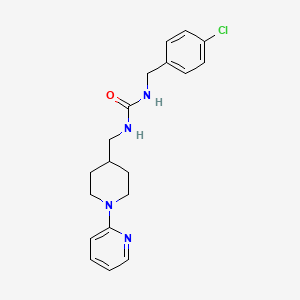![molecular formula C17H18F3NO3 B2965796 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one CAS No. 2094157-30-7](/img/structure/B2965796.png)
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one, also known as PF-06282999, is a small molecule inhibitor that has been widely studied for its potential use in various scientific research applications. This compound is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling and glucose homeostasis.
Mechanism Of Action
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one exerts its pharmacological effects by selectively inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes by inhibiting PTP1B activity.
Biochemical and Physiological Effects:
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been shown to have several biochemical and physiological effects in preclinical models. In vitro studies have demonstrated that 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one is a potent and selective inhibitor of PTP1B, with an IC50 of 1.7 nM. In vivo studies have shown that 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one improves glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes. 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has also been shown to improve lipid metabolism and reduce body weight in preclinical models.
Advantages And Limitations For Lab Experiments
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has several advantages and limitations for use in lab experiments. One of the main advantages is its potency and selectivity for PTP1B, which makes it a useful tool for studying the role of PTP1B in various physiological processes. However, 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has a short half-life in vivo, which can limit its usefulness in certain animal models.
Future Directions
There are several future directions for research on 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one. One area of research is in the development of more potent and selective PTP1B inhibitors. Another area of research is in the identification of novel targets for 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one and related compounds. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one in humans, and to explore its potential use in the treatment of type 2 diabetes and other metabolic disorders.
Conclusion:
In conclusion, 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one is a potent and selective inhibitor of PTP1B that has been extensively studied for its potential use in various scientific research applications. This compound has demonstrated promising results in preclinical models of type 2 diabetes, and has several advantages and limitations for use in lab experiments. Further research is needed to fully understand the potential of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one and related compounds in the treatment of metabolic disorders.
Synthesis Methods
The synthesis of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one involves several steps, including the preparation of the piperidine starting material, the introduction of the trifluoromethoxyphenylmethyl group, and the installation of the but-2-yn-1-one moiety. The final product is obtained through a coupling reaction between the piperidine intermediate and the but-2-yn-1-one derivative. The synthesis of 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been optimized to yield the compound in high purity and yield, making it suitable for use in various scientific research applications.
Scientific Research Applications
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the treatment of type 2 diabetes. PTP1B has been identified as a key regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models. 1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one has demonstrated potent and selective inhibition of PTP1B in vitro and in vivo, making it a promising candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
1-[4-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-2-3-15(22)21-10-8-16(23,9-11-21)12-13-4-6-14(7-5-13)24-17(18,19)20/h4-7,23H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNOTMABVQZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)
![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)
![4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2965720.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)

![Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2965730.png)
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2965733.png)

